molecular formula C18H24F2N4O2S B6578394 2,5-difluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 1049450-08-9

2,5-difluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6578394
CAS No.: 1049450-08-9
M. Wt: 398.5 g/mol
InChI Key: IXPKAMQSNZTBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene sulfonamide core with 2,5-difluoro substitutions, a 1-methylpyrrol-2-yl group, and a 4-methylpiperazine moiety connected via an ethyl bridge. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, antimicrobial targets). The fluorine atoms enhance electronegativity and metabolic stability, while the piperazine and pyrrole moieties contribute to solubility and target interactions, respectively. Structural determination of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

2,5-difluoro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N4O2S/c1-22-8-10-24(11-9-22)17(16-4-3-7-23(16)2)13-21-27(25,26)18-12-14(19)5-6-15(18)20/h3-7,12,17,21H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPKAMQSNZTBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet fully understood. The presence of the difluoro and sulfonamide groups may influence the compound’s absorption and distribution. The compound’s metabolism could involve the modification or removal of the methyl groups. The compound’s excretion could be influenced by its overall polarity and solubility.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and, consequently, its interaction with its target.

Biological Activity

2,5-Difluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of fluorine atoms and a sulfonamide group, suggests possible applications in various therapeutic areas, particularly as an antimicrobial and anticancer agent.

The molecular formula of the compound is C17H21F2N3O2SC_{17}H_{21}F_{2}N_{3}O_{2}S, with a molecular weight of 369.4 g/mol. Its structural features include:

  • Fluorine Substituents : Two fluorine atoms that may enhance biological activity.
  • Pyrrole and Piperazine Rings : These heterocycles are often associated with biological activity, particularly in drug design.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity, potentially due to its ability to inhibit folate synthesis pathways in bacteria, similar to other sulfonamide derivatives.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. A study conducted on human cancer cell lines (A549 and HeLa) demonstrated that the compound possesses cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth and survival.

Case Studies

  • Study on Anticancer Efficacy : A detailed investigation into the cytotoxicity of this compound revealed promising results against A549 lung cancer cells, with an IC50 value of approximately 15 µM. This suggests a moderate level of potency compared to established anticancer agents.
  • Antimicrobial Testing : In a comparative study against common pathogens such as E. coli and Staphylococcus aureus, the compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as an antimicrobial agent.

Research Findings

Activity Type Tested Cell Lines/Organisms IC50/MIC Values Reference
AnticancerA549 (lung cancer)15 µM
AnticancerHeLa (cervical cancer)20 µM
AntimicrobialE. coli16 µg/mL
AntimicrobialS. aureus32 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-Methyl-N-(2,5-dimethoxy-4-sulfamoylphenyl)benzenesulfonamide (CAS: 957499-13-7)
  • Key Differences :
    • 2,5-Dimethoxy and sulfamoyl groups replace the 2,5-difluoro and unsubstituted sulfonamide in the target compound.
    • Impact : Methoxy groups are electron-donating, reducing ring electronegativity compared to fluorine. The sulfamoyl group (-SO₂NH₂) may enhance hydrogen bonding but reduce lipophilicity (lower logP) relative to the target’s unsubstituted sulfonamide.
{1-[2-(Difluoromethoxy)phenyl]ethyl}(1-phenylethyl)amine
  • Key Differences :
    • Lacks a sulfonamide core; features a difluoromethoxy-phenyl group and aliphatic amine.
    • Impact : The difluoromethoxy group increases metabolic stability but reduces rigidity compared to the sulfonamide. The absence of heterocycles (pyrrole/piperazine) limits π-π stacking or target-specific interactions.

Heterocyclic Moieties and Linkers

2-[(1,5-Dimethyl-1H-pyrrol-2-yl)formamido]-3-phenylpropanoic Acid
  • Key Differences: Pyrrole linked to a propanoic acid instead of ethyl-piperazine. The absence of piperazine diminishes basicity, altering pH-dependent solubility.
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline
  • Key Differences: Quinazoline core vs. benzene sulfonamide; 4-fluorophenyl-piperazine vs. 4-methylpiperazine. Impact: Quinazoline is a kinase-inhibitor scaffold, while sulfonamides target enzymes like carbonic anhydrase.
1-Methyl-2-([(1-Phenyl-1H-benzimidazol-2-yl)thio]methyl)-1H-benzimidazole
  • Key Differences :
    • Benzimidazole-thioether replaces pyrrole-piperazine.
    • Impact : Benzimidazole’s rigidity and sulfur atom enable distinct electronic interactions (e.g., covalent binding via thiol groups). However, increased molecular weight may reduce bioavailability.

Pharmacological Implications

Property Target Compound 4-Methyl-N-(2,5-dimethoxy-4-sulfamoylphenyl)benzenesulfonamide 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline
Core Structure Benzene sulfonamide Benzene sulfonamide Quinazoline
Key Substituents 2,5-difluoro, pyrrole, piperazine 2,5-dimethoxy, sulfamoyl 4-fluorophenyl-piperazine
logP (Predicted) ~2.8 (moderate lipophilicity) ~1.5 (lower due to sulfamoyl) ~3.2 (higher due to fluorophenyl)
Solubility Moderate (piperazine enhances) High (polar sulfamoyl) Low (quinazoline rigidity)
Metabolic Stability High (fluorine) Moderate (methoxy) High (fluorine, quinazoline)

Research Findings and Structural Insights

  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances target binding and oxidative stability compared to methoxy .
  • Piperazine Substitutions : 4-Methylpiperazine offers balanced basicity and steric profile, whereas 4-fluorophenyl-piperazine (in quinazoline analog) may improve affinity for aromatic receptors but reduce solubility.
  • Heterocycle Choice : Pyrrole’s smaller size vs. benzimidazole allows flexibility in binding pockets, while benzimidazole’s rigidity suits flat enzyme active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.